REACTION_CXSMILES
|
[CH:1]([Al])=[CH:2]C(=C)C.C=C.[CH3:9][CH2:10][CH2:11][CH3:12].[CH3:13][CH2:14][CH:15]=[CH2:16].[H][H]>[Cl-].[Cl-].[Cl-].[Ti+3]>[CH2:1]=[CH2:2].[CH3:12][CH2:11][CH:10]=[CH2:9].[CH3:13]/[CH:14]=[CH:15]/[CH3:16] |f:5.6.7.8,^3:1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
21
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C[*:2])[*:1]
|
Name
|
isoprenylaluminum
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=CC(C)=C)[Al]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Ti+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C=C
|
Name
|
|
Type
|
product
|
Smiles
|
CCC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C/C=C/C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |